XL-13n is derived from a series of compounds developed to inhibit the YEATS domain-containing proteins, which play significant roles in chromatin modification and gene expression. The compound is categorized under small-molecule inhibitors and is part of ongoing research into therapeutic agents that can modulate protein functions related to cancer and other diseases.
The synthesis of XL-13n involves several organic chemistry techniques, including:
The detailed synthetic pathway remains proprietary, but it generally involves multi-step reactions that carefully introduce various functional groups to achieve the desired biological activity.
The molecular formula of XL-13n is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:
This structure allows it to fit into the binding sites of target proteins effectively.
XL-13n participates in various biochemical reactions primarily through its interactions with protein targets. Key reaction types include:
The kinetics of these reactions are studied to assess the efficacy and specificity of XL-13n as an inhibitor.
The mechanism by which XL-13n exerts its effects involves several steps:
Research continues to elucidate the exact biochemical pathways affected by this compound.
XL-13n exhibits several notable physical and chemical properties:
These properties are critical for determining the handling and storage conditions necessary for effective use in research.
XL-13n has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: